molecular formula C19H21FN2O3S B5353759 N-(2-fluorophenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

N-(2-fluorophenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B5353759
M. Wt: 376.4 g/mol
InChI Key: YMGAZXVUOVOTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as FP1, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery. FP1 is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the development of new therapies for a variety of diseases.

Mechanism of Action

N-(2-fluorophenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide works by binding to a specific protein, inhibiting its activity and preventing it from carrying out its normal function. This protein is involved in a variety of cellular processes, including cell growth and division, making it a promising target for the development of new therapies.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and division, as well as the induction of cell death. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorophenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide in lab experiments is its specificity for a particular protein, which allows for more targeted research. However, its complex synthesis method and limited availability can make it difficult to obtain in large quantities, making it less practical for large-scale studies.

Future Directions

There are many potential future directions for research on N-(2-fluorophenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, including the development of new therapies for diseases such as cancer, Alzheimer's, and Parkinson's. Other potential areas of research include the study of this compound's anti-inflammatory properties and its potential applications in the treatment of other diseases. Additionally, further research is needed to optimize the synthesis method for this compound and to develop more efficient ways of producing the compound in larger quantities.

Synthesis Methods

N-(2-fluorophenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-fluoroaniline, which is then reacted with 4-methyl-3-nitrobenzoic acid to form the intermediate product. This intermediate is then reacted with piperidine and sulfonyl chloride to form the final product, this compound.

Scientific Research Applications

N-(2-fluorophenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been the subject of extensive research due to its potential applications in drug discovery. It has been shown to inhibit the activity of a specific protein, making it a promising candidate for the development of new therapies for diseases such as cancer, Alzheimer's, and Parkinson's.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-9-10-15(19(23)21-17-8-4-3-7-16(17)20)13-18(14)26(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGAZXVUOVOTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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